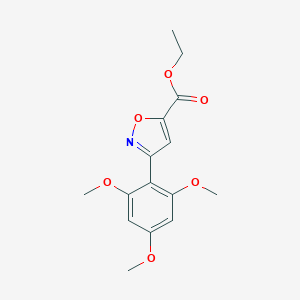
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate, also known as ETIC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. ETIC belongs to the class of isoxazole carboxylates, which have been studied for their biological activities. In
Mecanismo De Acción
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has been shown to bind to the glycine site of the NMDA receptor, which modulates the activity of the receptor. This binding results in a decrease in the amplitude of NMDA receptor-mediated currents. Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The mechanism of action of Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate on tumor cells is not fully understood, but it has been shown to inhibit the proliferation of certain cancer cell lines.
Biochemical and Physiological Effects:
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has been shown to have a modulatory effect on the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes. This modulation has been reported to improve cognitive function in animal models. Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has also been shown to have anti-inflammatory effects by inhibiting the activity of COX-2. In addition, Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has been reported to have anti-tumor properties by inhibiting the proliferation of certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yield and purity. It has also been reported to have low toxicity and is well-tolerated in animal models. However, Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has limitations in terms of its solubility in aqueous solutions, which can limit its use in certain experiments. In addition, the mechanism of action of Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate on tumor cells is not fully understood, which limits its potential applications in cancer research.
Direcciones Futuras
There are several future directions for research on Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate. One direction is to further investigate its potential applications in the field of neuroscience, particularly in the treatment of cognitive disorders. Another direction is to explore its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate on tumor cells and its potential applications in cancer research.
Métodos De Síntesis
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate can be synthesized by reacting 2,4,6-trimethoxybenzaldehyde with hydroxylamine hydrochloride and sodium acetate in ethanol. The resulting product is then reacted with ethyl chloroformate to obtain Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate. This synthesis method has been reported in literature and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has been studied for its potential applications in the field of neuroscience. It has been shown to have a modulatory effect on the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has also been reported to have anti-inflammatory and anti-tumor properties. These potential applications make Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate a promising compound for further research.
Propiedades
Fórmula molecular |
C15H17NO6 |
|---|---|
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
ethyl 3-(2,4,6-trimethoxyphenyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C15H17NO6/c1-5-21-15(17)13-8-10(16-22-13)14-11(19-3)6-9(18-2)7-12(14)20-4/h6-8H,5H2,1-4H3 |
Clave InChI |
RVAJFECORZDQNC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NO1)C2=C(C=C(C=C2OC)OC)OC |
SMILES canónico |
CCOC(=O)C1=CC(=NO1)C2=C(C=C(C=C2OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine](/img/structure/B289459.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]leucine](/img/structure/B289460.png)
![3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B289461.png)
![N-[5-(anilinomethylene)-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-phenylamine](/img/structure/B289462.png)
![N-[5-[(2-chloroanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(2-chlorophenyl)amine](/img/structure/B289464.png)
![2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289467.png)
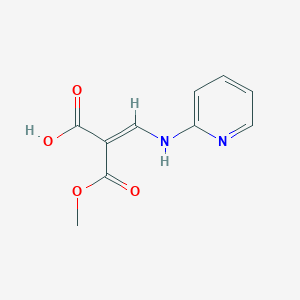
![N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B289470.png)
![2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289471.png)
![1-(4-Methylphenyl)-2-[(4-methyl-2-quinolinyl)sulfanyl]ethanone](/img/structure/B289474.png)
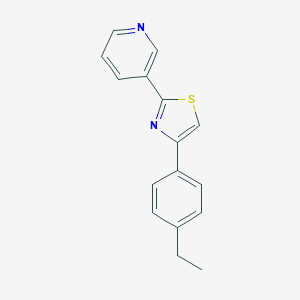
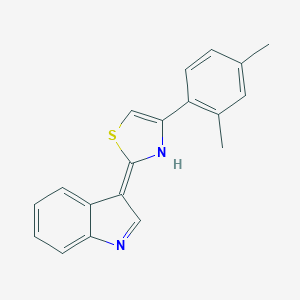
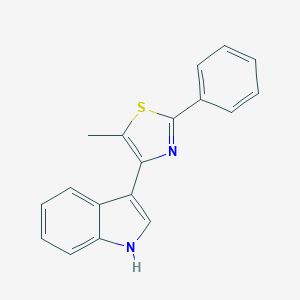
![2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B289485.png)